3-Phenylpropyl propionate

Vue d'ensemble

Description

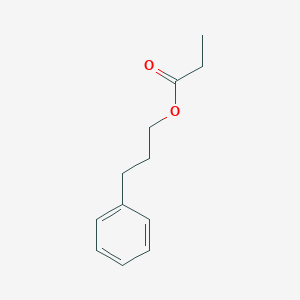

3-Phenylpropyl propionate is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a heavy, floral, balsamic odor that has hyacinth and mimosa undertones. This compound is practically insoluble in water but soluble in alcohol and oils . It is commonly used in perfume compositions and as a sweetener in cases where spicy notes are less desirable .

Méthodes De Préparation

3-Phenylpropyl propionate is typically prepared by the esterification of phenylpropyl alcohol with propionic acid . The reaction conditions generally involve the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

3-Phenylpropyl propionate is hydrolyzed under physiological or acidic/basic conditions to yield 3-phenyl-1-propanol and propionic acid . This reaction is catalyzed by esterases or hydrolytic enzymes in biological systems.

Key findings :

-

Hydrolysis rates depend on environmental pH and enzymatic activity.

-

In vitro studies confirm complete cleavage of the ester bond in aqueous solutions containing lipases or esterases .

Table 1 : Hydrolysis Products and Conditions

| Substrate | Conditions | Products |

|---|---|---|

| This compound | Acidic/alkaline medium | 3-Phenyl-1-propanol + Propionic acid |

| This compound | Enzymatic (esterases) | 3-Phenyl-1-propanol + Propionic acid |

Oxidation of Hydrolysis Products

The alcohol and acid produced from hydrolysis undergo further metabolic oxidation:

3-Phenyl-1-propanol

-

Oxidized to 3-phenylpropanoic acid via alcohol dehydrogenase enzymes .

-

3-phenylpropanoic acid undergoes β-oxidation in mitochondrial pathways, leading to side-chain cleavage and formation of benzoic acid derivatives .

Propionic Acid

Table 2 : Oxidation Pathways

| Compound | Metabolic Pathway | End Products |

|---|---|---|

| 3-Phenyl-1-propanol | β-Oxidation | Benzoic acid derivatives |

| Propionic acid | Citric acid cycle | CO₂, H₂O, ATP |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing propionic acid and 3-phenyl-1-propanol vapors .

-

Photodegradation : UV exposure accelerates ester bond cleavage, forming free radicals and degradation byproducts .

Pharmacokinetic Insights

Applications De Recherche Scientifique

Flavoring Agent

3-Phenylpropyl propionate is widely recognized as a flavoring agent in food products. It imparts a floral scent, making it suitable for various culinary applications. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there are no safety concerns associated with its use at current levels of intake in food products . The compound is included in food additive databases and is utilized in the formulation of flavors for beverages, confections, and baked goods.

Fragrance Industry

The compound is also extensively used in the fragrance industry. It acts as a key ingredient in perfumes and scented products due to its pleasant aroma reminiscent of floral notes. The Good Scents Company describes it as having a floral type odor, which enhances the sensory experience of personal care products . Its stability and compatibility with other fragrance components make it an attractive choice for formulators.

Cosmetic Applications

In cosmetics, this compound serves as a fragrance component in various products such as lotions, creams, and shampoos. Its safety profile has been assessed through multiple studies that indicate it does not pose significant risks for skin sensitization or phototoxicity . Additionally, regulatory bodies have evaluated its use in cosmetics, confirming its safety when used within established guidelines.

Safety Assessments

Safety assessments conducted by organizations such as the Research Institute for Fragrance Materials (RIFM) have provided comprehensive evaluations of this compound's toxicity profiles. These assessments indicate that the compound is not genotoxic and has acceptable margins of exposure for repeated dose toxicity and reproductive toxicity . Such findings support its continued use across various industries.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Phenylpropyl propionate primarily involves its interaction with olfactory receptors due to its aromatic properties. When used in perfumes, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a floral and balsamic odor. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, reduction, and substitution reactions.

Comparaison Avec Des Composés Similaires

3-Phenylpropyl propionate can be compared with other similar compounds such as:

Phenylpropyl acetate: Similar in structure but has an acetate ester group instead of a propionate group.

Phenylpropyl butyrate: Similar in structure but has a butyrate ester group instead of a propionate group.

Benzyl propionate: Similar in structure but has a benzyl group instead of a phenylpropyl group.

The uniqueness of this compound lies in its specific floral and balsamic odor profile, which makes it particularly valuable in the perfume industry .

Activité Biologique

3-Phenylpropyl propionate is an organic compound classified as an ester, derived from phenylpropyl alcohol and propionic acid. It has garnered interest in various fields, including food science, perfumery, and toxicology. This article delves into its biological activities, safety assessments, and relevant research findings.

- Chemical Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 122-72-5

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its safety profile and potential applications in food and cosmetics. Key areas of investigation include:

- Genotoxicity

- Toxicological Safety

- Metabolism and Excretion

Genotoxicity Studies

Research indicates that this compound does not exhibit genotoxic properties. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound using in vitro micronucleus tests. The results demonstrated that the compound did not induce micronuclei formation in human peripheral blood lymphocytes at concentrations up to 1783 μg/mL, suggesting it is non-clastogenic under the tested conditions .

Toxicological Safety Assessments

A comprehensive review of available literature reveals that this compound is considered safe for use in food products and fragrances. The following points summarize the toxicological findings:

- Repeated Dose Toxicity : Studies utilizing read-across data from similar compounds indicate a margin of exposure (MOE) greater than 100 for repeated dose toxicity .

- Reproductive Toxicity : No significant reproductive toxicity was observed in animal studies, reinforcing its safety profile .

- Skin Sensitization : Data suggest that the compound does not present concerns for skin sensitization at current usage levels .

Metabolism and Excretion

The metabolism of this compound typically involves hydrolysis to yield phenylpropionic acid and ethanol. These metabolites are further processed through beta-oxidation and conjugation with glucuronic acid or glycine, leading to excretion via urine . The metabolic pathway is crucial for understanding the compound's pharmacokinetics.

Table 1: Summary of Key Studies on this compound

Notable Research Findings

- Safety Assessment : The RIFM concluded that this compound is safe for use in fragrances at typical concentrations found in consumer products.

- Absorption Studies : Historical studies have shown that cinnamyl derivatives, which include similar structures, are absorbed and metabolized rapidly, yielding polar metabolites excreted within 24 hours .

Propriétés

IUPAC Name |

3-phenylpropyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNCESCYZPMXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861757 | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, heavy floral balsamic odour | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.005 | |

| Record name | 3-Phenylpropyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/174/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-74-7 | |

| Record name | 3-Phenylpropyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPROPYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4756E9F55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.